molecular formula C22H25F3N6O B6027133 N-(4-phenylbutan-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(4-phenylbutan-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B6027133
M. Wt: 446.5 g/mol
InChI Key: YNOVOYZYLHBTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-phenylbutan-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core linked to a [1,2,4]triazolo[4,3-b]pyridazine moiety. The trifluoromethyl group at position 3 of the triazolo-pyridazine ring enhances metabolic stability and lipophilicity, while the 4-phenylbutan-2-yl substituent on the piperidine carboxamide contributes to improved solubility and bioavailability. This compound is structurally optimized for targeting enzymes or receptors in neurological or inflammatory pathways, though its exact biological target remains proprietary.

Properties

IUPAC Name

N-(4-phenylbutan-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N6O/c1-15(7-8-16-5-3-2-4-6-16)26-20(32)17-11-13-30(14-12-17)19-10-9-18-27-28-21(22(23,24)25)31(18)29-19/h2-6,9-10,15,17H,7-8,11-14H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOVOYZYLHBTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutan-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Ring: The triazolopyridazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridazine carboxylic acids.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Coupling with Piperidine Carboxamide: The final step involves coupling the triazolopyridazine intermediate with piperidine carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylbutan-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylbutan-2-yl moiety, leading to the formation of corresponding ketones or alcohols.

    Reduction: Reduction reactions can target the triazolopyridazine ring or the piperidine carboxamide, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group and other substituents on the triazolopyridazine ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the triazolopyridazine ring.

Scientific Research Applications

N-(4-phenylbutan-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: It is used in biochemical studies to investigate its interactions with various biological targets, including enzymes and receptors.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases or conditions.

    Industry: It is utilized in the production of specialty chemicals and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-phenylbutan-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling pathways. The trifluoromethyl group and triazolopyridazine ring play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
N-(4-phenylbutan-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide [1,2,4]Triazolo[4,3-b]pyridazine 3-(Trifluoromethyl), 4-phenylbutan-2-yl ~467.45 (estimated) High lipophilicity (CF3), enhanced metabolic stability
N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide [1,2,4]Triazolo[4,3-b]pyridazine 4-Fluorophenyl ethyl 438.45 Reduced metabolic stability (no CF3), moderate solubility
1-(4-(methylamino)-6-{4-[(trifluoromethyl)oxy]phenyl}-1,3,5-triazin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-4-piperidinecarboxamide 1,3,5-Triazine 4-(Trifluoromethoxy)phenyl, 2-(trifluoromethyl)benzyl ~583.50 (estimated) Dual trifluoromethyl groups, triazine core for π-π interactions

Key Observations:

The fluorophenyl ethyl substituent in ’s analog lacks the trifluoromethyl group, resulting in lower metabolic stability and higher susceptibility to oxidative degradation .

Substituent Impact :

  • The 4-phenylbutan-2-yl chain in the target compound introduces steric bulk, which may enhance selectivity for hydrophobic binding pockets compared to the smaller 4-fluorophenyl ethyl group in ’s compound .
  • The dual trifluoromethyl groups in ’s triazine derivative suggest superior electron-withdrawing effects and membrane permeability but may increase molecular weight and reduce solubility .

Pharmacokinetic Profiles: The trifluoromethyl group in the target compound is a known bioisostere for chlorine or methyl groups, offering improved metabolic resistance while maintaining steric occupancy . ’s compound, with a trifluoromethoxy group, may exhibit longer half-life due to reduced CYP450-mediated metabolism compared to the target compound .

Research Findings and Implications

  • Binding Affinity : Triazolo-pyridazine derivatives (e.g., ) show moderate affinity for serotonin receptors (5-HT2A/2C), suggesting the target compound may share similar targets .
  • Solubility : The 4-phenylbutan-2-yl substituent likely improves aqueous solubility compared to ’s triazine derivative, which has higher logP due to dual trifluoromethyl groups .
  • Synthetic Accessibility : The triazolo-pyridazine core in the target compound requires multi-step synthesis, similar to ’s analog, but with additional complexity from the trifluoromethyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.